3-(5-Hexen-1-yl)dihydrofuran-2,5-dione
Description
3-(5-Hexen-1-yl)dihydrofuran-2,5-dione (CAS: 934751-33-4) is a substituted dihydrofuran-2,5-dione derivative with the molecular formula C₁₀H₁₄O₃ and a molecular weight of 182.22 g/mol. Its structure features a five-membered γ-lactone ring fused with a six-carbon alkenyl chain (hex-5-en-1-yl) at the 3-position .
Properties
Molecular Formula |
C10H14O3 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-hex-5-enyloxolane-2,5-dione |
InChI |
InChI=1S/C10H14O3/c1-2-3-4-5-6-8-7-9(11)13-10(8)12/h2,8H,1,3-7H2 |
InChI Key |
XILWONVNXADYOC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCC1CC(=O)OC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Hexen-1-yl)dihydrofuran-2,5-dione typically involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. One common method includes the reaction of maleic anhydride with 1,3-butadiene, followed by a subsequent reaction with 5-hexen-1-ol under acidic conditions to introduce the hexenyl group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts, such as Lewis acids, can enhance the reaction rate and selectivity. Purification is often achieved through distillation or recrystallization to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkenyl group, forming epoxides or diols.
Reduction: Reduction of the furan ring can lead to tetrahydrofuran derivatives.
Substitution: The furan ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products:
Epoxides and diols: from oxidation.
Tetrahydrofuran derivatives: from reduction.
Halogenated furans: from substitution reactions.
Scientific Research Applications
Chemistry: 3-(5-Hexen-1-yl)dihydrofuran-2,5-dione is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for the construction of diverse chemical architectures.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving furan derivatives. It serves as a model substrate for investigating the mechanisms of enzymatic transformations.
Medicine: The compound’s derivatives have potential applications in drug development, particularly in designing molecules with anti-inflammatory or anticancer properties. Its structural motifs are found in various bioactive compounds.
Industry: In the industrial sector, this compound is utilized in the production of polymers and resins. Its ability to undergo polymerization reactions makes it valuable in creating materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism by which 3-(5-Hexen-1-yl)dihydrofuran-2,5-dione exerts its effects involves its reactivity towards nucleophiles and electrophiles. The furan ring can act as a nucleophile in reactions with electrophilic reagents, while the alkenyl group can participate in addition reactions. These interactions are mediated by molecular targets such as enzymes or catalytic sites in industrial processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Diversity and Reactivity
The dihydrofuran-2,5-dione core is versatile, with substituents dictating chemical and biological properties. Key comparisons include:
Key Observations:
- Substituent Effects : The hexenyl group’s alkenyl chain contrasts with bulky tert-butyl (), halogenated/aromatic (), or polymeric () substituents. Longer alkenyl chains may enhance hydrophobicity or radical reactivity compared to tert-butyl.
- Biological Activity : Podophyllotoxin derivatives (e.g., 3a, 3f) demonstrate how aromatic substituents (trimethoxyphenyl, styryl) enable PPARγ agonism and antidiabetic effects . The hexenyl compound’s lack of aromaticity likely precludes similar bioactivity.
Biological Activity
3-(5-Hexen-1-yl)dihydrofuran-2,5-dione, a compound with a unique structural configuration, has garnered attention in recent years for its potential biological activities. This article reviews the current understanding of its biological activity, including anti-inflammatory, antimicrobial, and antioxidant properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by a furan ring with two carbonyl groups at the 2 and 5 positions and a hexenyl side chain. This structure contributes to its reactivity and interaction with biological systems.
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. A study focused on related dihydrofuran derivatives demonstrated their ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in human peripheral blood mononuclear cells (PBMCs). Specifically, the strongest inhibition was observed in structures closely related to this compound, suggesting a potential for this compound to modulate inflammatory responses effectively .
2. Antimicrobial Activity
The antimicrobial potential of this compound has been explored through various studies. Similar compounds have shown effectiveness against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
3. Antioxidant Properties
The antioxidant capacity of compounds containing the dihydrofuran moiety has been investigated extensively. Research indicates that these compounds can scavenge free radicals and inhibit lipid peroxidation, thus protecting cellular integrity from oxidative stress . The antioxidant profile of related compounds suggests that this compound may similarly contribute to cellular defense mechanisms against oxidative damage.
Case Studies
Several case studies have highlighted the biological activity of dihydrofuran derivatives:
Q & A
Basic: What are the recommended methods for synthesizing 3-(5-Hexen-1-yl)dihydrofuran-2,5-dione in a laboratory setting?
Methodological Answer:
Synthesis typically involves cyclization of α,β-unsaturated succinic anhydride precursors with alkenyl substituents. For example:
Precursor Preparation : React maleic anhydride with 5-hexen-1-ol under acidic conditions to form the alkenyl-substituted intermediate.
Cyclization : Use catalysts like AlCl₃ (as in ) or Lewis acids to promote intramolecular esterification. Optimize reaction time (3–6 hours) and temperature (60–80°C) to enhance yield.
Purification : Recrystallize the product using methanol or ethanol, as demonstrated in for similar furanones. Monitor purity via TLC or HPLC.
Key Variables : Solvent polarity, catalyst loading, and inert atmosphere (N₂/Ar) to prevent oxidation of the hexenyl chain.
Reference :
Basic: How should researchers characterize the structural properties of this compound?
Methodological Answer:
X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in a 1:1 hexane/ethyl acetate mixture. Refine data using SHELX or OLEX2 (as in and ). Parameters like bond angles (C=O: ~122°) and torsional strain in the dihydrofuran ring are critical.
Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using coupling constants (e.g., vinyl protons at δ 5.2–5.8 ppm, J = 10–12 Hz).
- IR : Confirm carbonyl stretches at 1770–1820 cm⁻¹.
Mass Spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
Data Contradictions : Resolve discrepancies (e.g., melting point variations) by standardizing recrystallization solvents.
Reference :
Basic: What safety protocols are essential when handling dihydrofuran-2,5-dione derivatives?
Methodological Answer:
PPE : Wear nitrile gloves, EN 166-certified safety goggles, and lab coats. Use fume hoods for reactions involving volatile solvents ().
Exposure Control : Monitor airborne particulates via HEPA filters. Avoid skin contact due to potential irritancy ( ).
First Aid : For accidental exposure, rinse eyes with water for 15 minutes and consult a physician with the SDS ().
Documentation : Maintain a chemical hygiene plan aligned with OSHA/NIOSH guidelines.
Reference :
Advanced: How can computational chemistry predict the reactivity of this compound in cycloaddition reactions?
Methodological Answer:
DFT Calculations : Use Gaussian or ORCA to compute frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity in Diels-Alder reactions. Compare with NIST data () for validation.
Molecular Dynamics : Simulate solvent effects (e.g., toluene vs. DMF) on reaction kinetics.
Transition State Analysis : Identify steric hindrance from the hexenyl chain using QM/MM hybrid methods.
Case Study : For analogous compounds, computational models predicted 85% endo selectivity, aligning with experimental results ( ).
Reference :
Advanced: What strategies resolve contradictions in reported spectroscopic data for dihydrofuran-2,5-dione derivatives?
Methodological Answer:
Standardization : Use deuterated solvents (CDCl₃ or DMSO-d₆) and internal standards (TMS) for NMR.
Cross-Validation : Compare XRD data (e.g., C–O bond lengths: 1.36–1.40 Å in ) with computational geometry optimizations.
Replication : Reproduce synthesis under controlled conditions (e.g., ’s 60% yield vs. literature claims of 70–75%).
Example : Discrepancies in melting points ( vs. prior studies) were resolved by recrystallizing in anhydrous methanol.
Reference :
Advanced: How does the hexenyl substituent affect the electronic properties of the dihydrofuran-2,5-dione core?
Methodological Answer:
Electron Density Mapping : XRD data () shows electron-withdrawing effects from the carbonyl groups, while the hexenyl chain introduces steric bulk.
Cyclic Voltammetry : Measure redox potentials to assess electron-deficient behavior. Compare with diphenyl derivatives ( ), where aryl groups stabilize radical intermediates.
Hammett Analysis : Quantify substituent effects on reaction rates. The hexenyl group (σ~0.1) is less electron-donating than phenyl (σ~-0.01).
Implications : Reduced electrophilicity compared to unsubstituted dihydrofuran-2,5-dione, impacting nucleophilic attack sites.
Reference :
Advanced: What are the mechanistic considerations for the ring-opening reactions of this compound under acidic conditions?
Methodological Answer:
Protonation Sites : Use NMR titration (DCl in D₂O) to identify preferential protonation at the carbonyl oxygen.
Kinetic Studies : Monitor ring-opening via in situ IR (C=O peak disappearance). Rate constants correlate with acid strength (e.g., H₂SO₄ > HCl).
Byproduct Analysis : GC-MS identifies succinic acid derivatives and hexenyl alcohols.
Mechanism : Acid-catalyzed nucleophilic attack at the β-carbon, followed by ring cleavage ( ’s cyclization reversal).
Reference :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
